One of the primary research areas exploring benzoic acid calcium salt trihydrate focuses on its antimicrobial properties. Studies have shown its effectiveness against various bacteria, fungi, and yeasts []. This property makes it a potential candidate for developing novel antimicrobial agents or enhancing the efficacy of existing ones [].
Research is exploring the potential of benzoic acid calcium salt trihydrate in pharmaceutical applications. Due to its ability to chelate metal ions, it has been investigated as a potential chelating agent in treating heavy metal poisoning []. Additionally, its anti-inflammatory properties are being explored for its potential use in managing inflammatory conditions [].
Calcium benzoate trihydrate is the calcium salt of benzoic acid, characterized by its chemical formula and a molar mass of approximately 282.31 g/mol. It appears as a white crystalline powder and is soluble in water, with solubility increasing with temperature (2.32 g/100 mL at 0 °C to 8.7 g/100 mL at 100 °C) . The compound serves primarily as a food preservative, denoted by its E number E213, and is approved for use in various countries, including the EU, USA, and Australia .
Calcium benzoate can be synthesized through the neutralization of benzoic acid with calcium hydroxide:
In the presence of heat or certain conditions, calcium benzoate may decompose to produce benzene . Its interactions with ascorbic acid can also yield benzene, raising concerns regarding its safety in food products .
The primary method for synthesizing calcium benzoate trihydrate involves the reaction of benzoic acid with calcium hydroxide or calcium carbonate. The process requires careful control of pH and temperature to ensure complete reaction and proper crystallization of the trihydrate form. Other methods may involve precipitation from aqueous solutions containing calcium ions and benzoate ions under controlled conditions .
Calcium benzoate trihydrate is widely used as a food preservative due to its ability to inhibit microbial growth. It is particularly effective in acidic foods and beverages such as fruit juices and soft drinks. Additionally, it finds applications in pharmaceuticals, where it serves as an ingredient in formulations aimed at enhancing stability or bioavailability . Its corrosion-inhibiting properties also make it valuable in industrial applications.
Studies have shown that calcium benzoate interacts with various metal surfaces, enhancing corrosion resistance when used in specific environments. The adsorption behavior on steel surfaces has been analyzed through polarization curves and surface coverage measurements, indicating its potential as a corrosion inhibitor in industrial settings . Furthermore, its interactions with other food additives have been explored to assess safety and efficacy in food preservation .
Several compounds share similarities with calcium benzoate trihydrate, particularly within the category of carboxylate salts. Here are some notable examples:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Sodium Benzoate | C₆H₅COONa | More soluble than calcium benzoate; used widely as a food preservative. |
| Potassium Benzoate | C₆H₅COOK | Similar properties but often preferred for its higher solubility. |
| Benzoic Acid | C₆H₅COOH | Parent compound; serves as a precursor for various derivatives. |
| Calcium Propionate | C₃H₅CaO₂ | Used primarily as a mold inhibitor in baked goods; differs structurally from benzoates. |
Calcium benzoate's unique attributes include its lower solubility compared to sodium and potassium salts while providing effective antimicrobial properties suitable for acidic environments .
Calcium benzoate trihydrate (Ca(C₆H₅COO)₂·3H₂O) has been studied extensively since its early identification in the mid-20th century. Key milestones include:
This progression reflects evolving interest in structural diversity, stability, and applications in food science, materials chemistry, and pharmaceuticals.
Recent focus on:
Calcium ions exhibit diverse coordination environments:
Key structural features include:
X-ray powder diffraction (XRPD) studies reveal that calcium benzoate trihydrate adopts a lamellar structure with alternating organic and inorganic layers. The interlayer spacing measures 16.5 Å, consistent with double benzoate anion layers sandwiched between calcium-water coordination planes [2]. The unit cell parameters derived from diffraction patterns indicate a monoclinic system, though the exact space group remains undefined in available literature.
The crystalline framework comprises two distinct planes:
Table 1: Crystallographic Parameters of Calcium Benzoate Trihydrate
| Parameter | Value |
|---|---|
| Interlayer spacing | 16.5 Å [2] |
| Coordination geometry | Tetrahedral [2] |
| Water molecules/layer | 3 [3] |
Thermogravimetric analysis (TGA) corroborates this layered architecture, showing a 15.3% mass loss below 101°C corresponding to the release of three structurally bound water molecules [2].
Calcium ions in the trihydrate exhibit a distorted tetrahedral coordination geometry, bonding with:
This configuration creates a planar arrangement of calcium centers, with bond lengths of 2.40–2.55 Å for Ca–O(carboxylate) and 2.38–2.42 Å for Ca–O(water) [2] [3]. The coordination polyhedron permits limited flexibility, explaining the compound’s stability during dehydration-rehydration cycles.
Key Features of Calcium Coordination:
The trihydrate’s stability arises from an extensive hydrogen bonding network involving all three water molecules. Each H₂O molecule participates in three bidirectional hydrogen bonds:
Table 2: Hydrogen Bond Metrics
| Bond Type | Distance (Å) | Angle (°) |
|---|---|---|
| Water-carboxylate O | 2.65–2.78 [3] | 156–164 |
| Water-water | 2.71 [3] | 158 |
This network creates a rigid scaffold that:
Molecular dynamics (MD) simulations of the trihydrate structure reproduce experimental interlayer spacings within 0.3 Å accuracy when using the COMPASS III force field [2]. Key modeling insights include:
Model Validation Metrics
| Property | Experimental | Simulated | Error |
|---|---|---|---|
| Interlayer spacing (Å) | 16.5 [2] | 16.8 | 1.8% |
| Dehydration temp (°C) | 101 [2] | 97 | 4.0% |
DFT calculations at the B3LYP/6-311++G(d,p) level provide electronic structure insights:
Electronic Properties
Table 3: DFT-Derived Bond Orders
| Bond | Mayer Bond Order |
|---|---|
| Ca–O(carboxylate) | 0.45 |
| Ca–O(water) | 0.39 |
| O(water)–H···O | 0.21 |
DFT-optimized structures confirm the energetic preference for tetrahedral over octahedral calcium coordination (ΔE = +27.6 kJ/mol) [2]. Phonon dispersion calculations predict vibrational modes matching experimental IR spectra within 5 cm⁻¹ resolution [3] [4].
The neutralization synthesis of calcium benzoate trihydrate represents a fundamental acid-base reaction pathway that proceeds through several distinct mechanistic steps. The primary synthetic route involves the reaction between benzoic acid and calcium hydroxide or calcium carbonate under controlled aqueous conditions .
The reaction mechanism follows a sequential process beginning with the dissociation of benzoic acid in aqueous solution. Benzoic acid, being a weak acid with a dissociation constant of approximately 6.3 × 10⁻⁵, undergoes partial ionization according to the equilibrium: C₇H₆O₂ ⇌ C₇H₅O₂⁻ + H⁺ [3]. Simultaneously, calcium hydroxide dissolves in water to release calcium cations and hydroxide anions: Ca(OH)₂ → Ca²⁺ + 2OH⁻ [4].
The neutralization reaction proceeds when benzoate anions combine with calcium cations to form the calcium benzoate salt: 2C₇H₅O₂⁻ + Ca²⁺ → Ca(C₇H₅O₂)₂ [3]. This reaction exhibits second-order kinetics with an approximate rate constant of 10⁻² M⁻¹s⁻¹ under standard conditions [4].
| Reaction Step | Chemical Equation | Rate Constant (approx.) |
|---|---|---|
| Acid Dissociation | C₇H₆O₂ ⇌ C₇H₅O₂⁻ + H⁺ | Fast equilibrium |
| Calcium Hydroxide Dissolution | Ca(OH)₂ → Ca²⁺ + 2OH⁻ | Fast |
| Neutralization Reaction | 2C₇H₅O₂⁻ + Ca²⁺ → Ca(C₇H₅O₂)₂ | k = 10⁻² M⁻¹s⁻¹ |
| Initial Precipitation | Ca(C₇H₅O₂)₂ → Ca(C₇H₅O₂)₂↓ | Nucleation dependent |
| Crystal Growth | Crystal lattice formation | Diffusion controlled |
| Hydration | Ca(C₇H₅O₂)₂ + 3H₂O → Ca(C₇H₅O₂)₂·3H₂O | Thermodynamically favored |
The formation of the trihydrate structure occurs through the incorporation of three water molecules into the crystal lattice during crystallization. X-ray analysis reveals that the trihydrate exhibits a planar structure composed of two distinct types of planes: one containing benzoic acid, water, and calcium ions, and another containing benzoic acid and water molecules. These planes are interconnected through hydrogen bonding involving the three water molecules [5] [6].
The coordination environment of calcium in the trihydrate structure typically involves eight oxygen atoms, forming calcium-oxygen bonds with the carboxylate groups in both monodentate and bidentate coordination modes [7] [8]. The coordination number of eight is characteristic of calcium carboxylate derivatives, with carboxylate groups forming stable Ca-O bonds [7].
Catalytic low-temperature synthesis represents an advanced methodology for producing calcium benzoate trihydrate under milder reaction conditions while maintaining high product yields and purity. This approach utilizes specific catalysts to facilitate the neutralization reaction at reduced temperatures, typically ranging from 60-90°C compared to conventional methods operating at 80-100°C [4] [9].
The catalytic process employs triethanol distearate as the primary catalyst, often combined with auxiliary catalysts such as ethylene distearamide and ethyl dilauramide [4] [9]. The optimized catalytic synthesis involves heating 65-85 kg of industrial-grade benzoic acid with 28-32 kg of calcium hydroxide in the presence of 1-3 kg of catalyst mixture and 300-500 kg of water [4].
The reaction vessel is maintained at controlled temperatures between 60-90°C with continuous stirring for 2-4 hours [4] [9]. Under optimal conditions using 75 kg benzoic acid, 30 kg calcium hydroxide, 2 kg triethanol distearate catalyst, and 400 kg water at 80°C for 3 hours, the process achieves an average product yield of 99.5% [9].
| Parameter | Optimized Values | Standard Conditions |
|---|---|---|
| Benzoic Acid Quantity | 65-85 kg | 75 kg |
| Calcium Hydroxide Quantity | 28-32 kg | 30 kg |
| Catalyst (Triethanol Distearate) | 1-3 kg | 2 kg |
| Temperature Range | 60-90°C | 80°C |
| Reaction Time | 2-4 hours | 3 hours |
| Water Volume | 300-500 kg | 400 kg |
| Product Yield | 99.5% | 99.5% |
The catalytic mechanism involves the formation of intermediate complexes between the catalyst and reactants, which lower the activation energy for the neutralization reaction. The triethanol distearate catalyst facilitates proton transfer processes and enhances the solubilization of reactants, thereby accelerating the overall reaction rate [4].
After completion of the catalytic reaction, 5-15 kg of release agent is added to the mixture, followed by additional stirring for 30 minutes. The product is then filtered and dried to obtain calcium benzoate trihydrate with improved particle size distribution and crystalline quality [4] [9].
Industrial-scale production of calcium benzoate trihydrate requires comprehensive optimization of multiple process parameters to achieve maximum efficiency, product quality, and economic viability. The optimization encompasses reaction conditions, equipment design, material handling, and quality control systems [10] [11].
The primary optimization parameters include reactor temperature control, stirring mechanisms, residence time distribution, and heat transfer efficiency. Industrial reactors typically operate with jacket heating systems maintaining temperatures between 60-90°C with precision control of ±2°C [4]. The stirring system design incorporates multiple impellers to ensure uniform mixing and prevent local concentration gradients that could lead to product heterogeneity.
Material feeding strategies play a crucial role in industrial optimization. The controlled addition of calcium hydroxide to the benzoic acid solution prevents rapid precipitation that could result in poor crystal morphology [4]. The feed rate is typically maintained at 1-5 kg/min depending on reactor size, with continuous monitoring of pH and temperature [12].
Solvent management represents another critical optimization aspect. The water-to-solid ratio significantly impacts both reaction kinetics and product recovery. Optimal ratios range from 1:14 to 1:18 (solid:liquid), with higher ratios facilitating complete dissolution but requiring increased drying costs [12]. The industrial process typically employs a ratio of 1:16 to balance reaction completion with economic efficiency [12].
Energy optimization focuses on heat integration and recovery systems. The exothermic neutralization reaction generates approximately 57 kJ/mol of heat, which can be recovered through heat exchangers to preheat incoming reactants [12]. This approach reduces overall energy consumption by 15-20% compared to conventional heating methods [12].
Quality control optimization involves real-time monitoring of crystal size distribution, purity levels, and moisture content. Particle size analyzers and online spectroscopic methods enable continuous assessment of product quality, allowing for immediate process adjustments when deviations occur [12].
The optimized industrial process achieves production rates of 500-2000 kg/hour with product purities exceeding 99.0% and consistent trihydrate formation [10] [11]. Process automation systems integrate all optimization parameters through distributed control systems, ensuring reproducible product quality and operational efficiency.
Green chemistry methodologies for calcium benzoate trihydrate synthesis focus on minimizing environmental impact through reduced energy consumption, elimination of hazardous solvents, and implementation of renewable catalytic systems. These approaches align with the twelve principles of green chemistry while maintaining product quality and economic viability [13] [14].
Microwave-assisted synthesis represents a prominent green chemistry approach that significantly reduces reaction times and energy consumption. Microwave heating provides uniform energy distribution throughout the reaction mixture, eliminating hot spots and reducing thermal decomposition of products [14]. The microwave-assisted synthesis of calcium benzoate derivatives achieves completion in 5-7 minutes at 170°C, compared to 3-6 hours using conventional heating methods [14] [15].
The microwave process utilizes dielectric heating to directly heat polar molecules in the reaction mixture, resulting in faster reaction rates and improved yields. Studies demonstrate that microwave-assisted synthesis achieves 75-97% yields while consuming 60-80% less energy than conventional heating methods [14] [15].
| Method | Temperature | Reaction Time | Yield (%) | Environmental Benefits |
|---|---|---|---|---|
| Conventional Heating | 80-100°C | 3-6 hours | 82.7-99.5 | Standard process |
| Microwave-Assisted Synthesis | 170°C | 5-7 minutes | 75-97 | Reduced energy consumption |
| Catalytic Low-Temperature | 60-90°C | 2-4 hours | 99.5 | Lower temperature operation |
| Solvent-Free System | 50°C | 24 hours | 90-92 | No organic solvents |
| Enzymatic Synthesis | 50°C | 6-24 hours | 88-92 | Biodegradable catalysts |
Solvent-free synthesis methodologies eliminate the use of organic solvents entirely, relying instead on neat reactions or aqueous systems. These approaches utilize excess reactants as both solvent and reagent, significantly reducing waste generation and purification requirements [16] [17]. Solvent-free synthesis of benzoate derivatives achieves 90-92% conversions at 50°C over 24 hours, demonstrating excellent atom economy and environmental compatibility [16].
Enzymatic catalysis presents another green chemistry avenue utilizing immobilized enzymes as biocatalysts for benzoate synthesis. Lipozyme enzymes demonstrate high selectivity and mild reaction conditions, operating effectively at 50°C with minimal side product formation [16]. The enzymatic approach achieves 88-92% conversions while employing biodegradable catalysts that can be recovered and reused for multiple reaction cycles [16].
Ultrasound-assisted synthesis combines mechanical energy with chemical reactions to enhance mass transfer and reaction rates. Ultrasonic irradiation creates cavitation effects that improve mixing and molecular interactions, reducing reaction times and improving product uniformity [16]. However, the ultrasound method requires careful optimization to prevent enzyme deactivation in enzymatic systems [16].
Water-based precipitation methods represent the most environmentally benign approach, eliminating organic solvents entirely and operating under ambient conditions [18]. These methods achieve sustainable synthesis through controlled precipitation from aqueous solutions, utilizing additives that modulate hydration and crystallization processes [18].
Crystallization parameter optimization is essential for controlling the polymorphic form, crystal size distribution, and purity of calcium benzoate trihydrate. The crystallization process involves nucleation, crystal growth, and final crystal modification stages, each influenced by specific parameters that determine the final product characteristics [19] [5].
Temperature control represents the primary parameter affecting crystallization behavior. Calcium benzoate exhibits temperature-dependent solubility ranging from 2.32 g/100ml at 0°C to 8.7 g/100ml at 100°C [3] [20]. The supersaturation ratio, defined as the ratio of actual concentration to equilibrium solubility, directly influences nucleation rates and crystal size distribution [19].
| Temperature (°C) | Solubility (g/100ml water) |
|---|---|
| 0 | 2.32 |
| 10 | 2.45 |
| 20 | 2.72 |
| 30 | 3.02 |
| 40 | 3.42 |
| 60 | 4.71 |
| 80 | 6.87 |
| 90 | 8.55 |
| 100 | 8.70 |
Cooling rate significantly affects crystal morphology and size distribution. Rapid cooling promotes nucleation over crystal growth, resulting in smaller crystals with higher surface area but potentially reduced purity [19]. Optimal cooling rates of 0.5-2°C/min balance nucleation and growth processes to achieve uniform crystal size distribution while maintaining high purity [19].
Agitation parameters control mass transfer and mixing efficiency during crystallization. Optimal stirring speeds range from 200-600 rpm, with higher speeds promoting nucleation through enhanced mixing while excessive agitation can cause crystal breakage and attrition [19]. The agitation system design must prevent vortex formation that could entrap air and create irregular crystal growth patterns [19].
| Parameter | Effect on Crystal Size | Effect on Purity | Optimal Range |
|---|---|---|---|
| Supersaturation Ratio | Inverse relationship | Higher purity at moderate levels | 1.2-1.5 |
| Cooling Rate | Fast cooling = smaller crystals | Slow cooling improves purity | 0.5-2°C/min |
| Agitation Speed | Optimal range 200-600 rpm | Moderate agitation prevents impurities | 200-600 rpm |
| pH Control | pH 7-8 optimal | Neutral pH reduces side reactions | 7.0-8.0 |
| Seeding | Promotes uniform nucleation | Improves crystal quality | 0.1-0.5% w/w |
pH control during crystallization affects both solubility and crystal structure formation. The optimal pH range of 7.0-8.0 ensures complete neutralization while preventing hydrolysis reactions that could produce impurities [3]. pH monitoring and control systems maintain consistent conditions throughout the crystallization process [3].
Seeding strategies involve the controlled addition of small amounts of pure calcium benzoate trihydrate crystals to initiate nucleation at predetermined points. Seed crystals should comprise 0.1-0.5% w/w of the expected product mass and be added when supersaturation reaches 1.2-1.3 times saturation concentration [19]. Proper seeding reduces induction time and promotes uniform crystal growth [19].
Polymorph control focuses on ensuring exclusive formation of the trihydrate structure rather than monohydrate or anhydrous forms. The trihydrate form is thermodynamically favored under ambient conditions with adequate water activity [5] [6]. Dehydration studies indicate that the trihydrate can lose water molecules under elevated temperatures, potentially forming thermotropic mesophases [5].
Crystal structure analysis reveals that the trihydrate form exhibits superior stability and handling characteristics compared to other hydration states. The three water molecules in the crystal lattice contribute to the structural integrity and influence the dissolution and bioavailability properties of the final product [5] [6].
Recrystallization techniques provide additional purification and polymorph control. The recrystallization process involves complete dissolution of crude calcium benzoate in hot water followed by controlled cooling and crystallization [21] [22] [23]. This method achieves high purity levels by excluding impurities from the growing crystal lattice during slow crystallization [21] [23].